2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid is an organic compound classified as an amino acid derivative. It contains an amino group, a hydroxy group, and a difluorophenyl moiety, which contribute to its unique chemical properties and biological activities. This compound is of interest in various scientific fields due to its potential applications in biochemistry and medicinal chemistry.
This compound can be synthesized from readily available precursors, including 2,4-difluorobenzaldehyde and L-serine derivatives. The synthesis process often involves multiple steps to achieve the desired stereochemistry and functional groups.
2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid is classified under:
The synthesis of 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid typically involves several key steps:
The molecular formula of 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid is . Its structure features:
C(C(C(=O)O)N)C1=C(C=C(C=C1F)F)O
This compound can participate in various chemical reactions:
The mechanism of action for 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid primarily involves its interaction with enzymes:
2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3